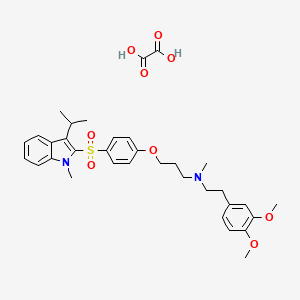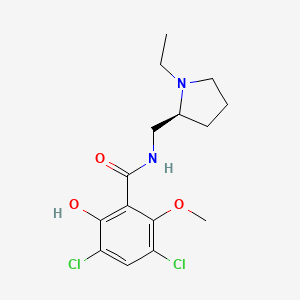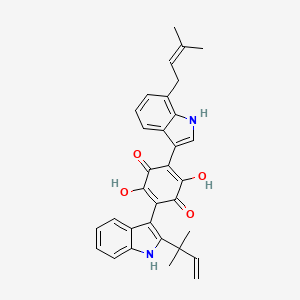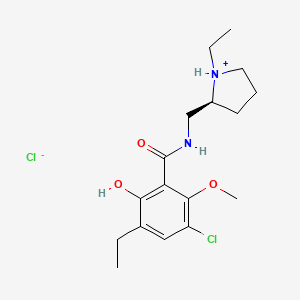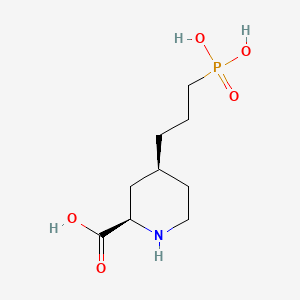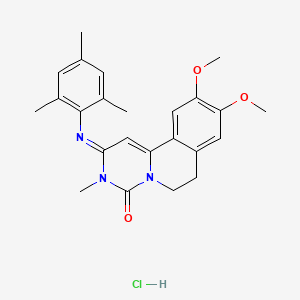
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide
Overview
Description
“(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide” is a chemical compound with the molecular formula C13H16N6O4 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s atomic configuration, stereochemistry, and purity.Mechanism of Action
Target of Action
5’-(N-Cyclopropyl)carboxamidoadenosine, also known as (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide, primarily targets the adenosine A2 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
As an agonist of the adenosine A2 receptor , 5’-(N-Cyclopropyl)carboxamidoadenosine binds to this receptor and activates it. This activation triggers a series of intracellular events, leading to the physiological responses associated with the adenosine A2 receptor.
Advantages and Limitations for Lab Experiments
The advantages of using ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide in lab experiments include its high potency and specificity for viral and cancer cells. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, determination of its optimal dosage and administration, and exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
Conclusion:
In conclusion, (this compound)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide is a promising compound that has potential applications in the treatment of viral infections and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in the pharmaceutical industry.
Scientific Research Applications
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide has been extensively studied for its potential applications in the treatment of viral infections and cancer. This compound has shown promising results in inhibiting the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-3,4-dihydroxytetrahydrofuran-2-carboxamide can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Cyclopropylamine", "D-(-)-quinic acid", "Tetrahydrouridine", "6-chloropurine", "Triethylorthoformate", "Sodium borohydride", "Di-tert-butyl dicarbonate", "N,N'-dicyclohexylcarbodiimide", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Cyclopropylamine is reacted with D-(-)-quinic acid to form the corresponding amide.", "Tetrahydrouridine is protected with di-tert-butyl dicarbonate to form a carbamate.", "6-chloropurine is reacted with triethylorthoformate and sodium borohydride to form the corresponding alcohol.", "The alcohol is coupled with the protected tetrahydrouridine carbamate using N,N'-dicyclohexylcarbodiimide.", "The resulting compound is deprotected using hydrochloric acid to remove the tert-butyl groups.", "Ethyl chloroformate is reacted with the resulting compound to form the corresponding carbonate.", "The carbonate is reacted with cyclopropylamine to form the desired compound.", "The compound is then deprotected using hydrochloric acid and sodium hydroxide.", "The resulting compound is purified using methanol and acetic anhydride, followed by recrystallization from pyridine." ] } | |
CAS RN |
50908-62-8 |
Molecular Formula |
C13H16N6O4 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |
InChI Key |
MYNRELUCFAQMFC-RVBSWOSCSA-N |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Acute Toxic |
solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
synonyms |
5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) interact with its target and what are the downstream effects?
A1: CPCA is a selective agonist of the adenosine A2A receptor subtype [, , , , , , , , , , , , , ]. Upon binding to A2A receptors, CPCA initiates a signaling cascade often involving the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels [, ]. This can lead to various downstream effects depending on the cell type and tissue involved. For instance, in bronchial epithelial cells, CPCA promotes wound healing through A2A receptor activation and downstream PKA activation []. In vascular smooth muscle, CPCA induces vasodilation, potentially through both KATP channel activation and large-conductance Ca2+-activated K+ channel activation [, ].
Q2: Can CPCA influence tissue factor-dependent coagulant activity?
A3: Studies show that CPCA can significantly reduce the increase in tissue factor-dependent coagulant activity induced by polymorphonuclear leukocytes in endothelial cells []. This effect appears to be linked to the inhibition of adhesion between these cell types through an A2A receptor-mediated system.
Q3: Does CPCA have any effect on blood pressure variability (BPV)?
A4: Research in sinoaortic denervated rats suggests that CPCA can decrease BPV, an effect attributed to A2A receptor activation [, ]. Interestingly, this effect on BPV appears to be mediated by ATP-sensitive potassium channels, highlighting the potential interplay between different signaling pathways downstream of A2A receptor activation.
Q4: Does chronic caffeine consumption alter the acute effects of CPCA?
A5: Studies using rats chronically exposed to caffeine showed that chronic caffeine consumption did not alter the acute effects of CPCA on various behavioral measures [, ]. This suggests that tolerance developed to caffeine's effects does not translate to cross-tolerance to the behavioral effects mediated by A2A receptor activation by CPCA.
Q5: What is the role of CPCA in reactive astrogliosis?
A6: Research has shown that microinjection of CPCA into rat cortex can stimulate reactive astrogliosis, mimicking the effects observed with elevated extracellular adenosine following brain injury []. This effect is mediated by A2A receptor activation and suggests a potential role for CPCA in studying astrocyte responses to injury.
Q6: Can CPCA modulate ethanol-induced motor incoordination?
A7: Studies in mice indicate that CPCA, alongside other adenosine agonists, can accentuate ethanol-induced motor incoordination, suggesting a central nervous system mechanism involving adenosine receptors []. While the exact receptor subtypes involved remain to be fully elucidated, these findings highlight the potential for interactions between CPCA and ethanol. Additionally, research in rats suggests a specific role for striatal adenosine A1 and A2 receptors, potentially coupled to Gi proteins, in mediating the effects of CPCA on ethanol-induced motor incoordination [].
Q7: Does CPCA affect chloride secretion in cystic fibrosis airway epithelial cells?
A8: Research using a cystic fibrosis airway epithelial cell line (CFPEo-) demonstrated that CPCA stimulates chloride secretion through A2A receptor activation and a calcium-dependent signaling pathway involving Ca2+/calmodulin-dependent protein kinase []. This finding suggests that the A2A receptor pathway might be a potential target for therapeutic interventions in cystic fibrosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
